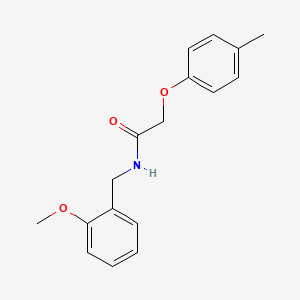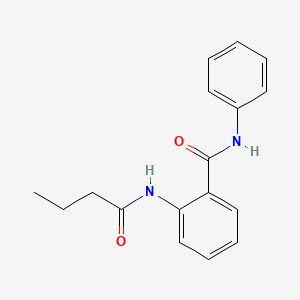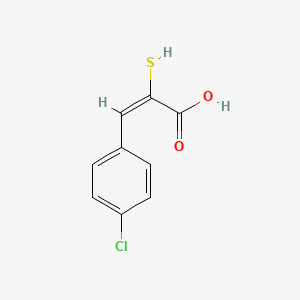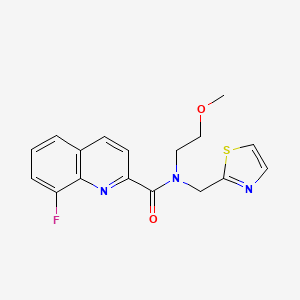![molecular formula C16H15N3O3S B5613917 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one](/img/structure/B5613917.png)
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a pyrimidinone ring, connected via a sulfanyl linkage. Its distinct chemical properties make it a subject of study in synthetic chemistry, pharmacology, and materials science.
作用机制
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
未来方向
The future directions for research on this compound could involve exploring its potential biological activities and developing new synthetic methods. Given the wide range of biological activities exhibited by indole derivatives , this compound could have potential applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2,3-dimethylindole, which is then subjected to acylation to introduce the oxoethyl group. The resulting intermediate is further reacted with a thiol compound to form the sulfanyl linkage. Finally, the pyrimidinone ring is constructed through cyclization reactions under controlled conditions, often involving catalysts and specific temperature and pH settings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions. Industrial methods also focus on minimizing waste and improving the efficiency of each step to make the process economically viable.
化学反应分析
Types of Reactions
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s properties make it useful in the development of new materials, including polymers and coatings with specific functionalities.
相似化合物的比较
Similar Compounds
2,3-Dimethylindole: Shares the indole moiety but lacks the pyrimidinone ring and sulfanyl linkage.
6-Hydroxy-1H-pyrimidin-4-one: Contains the pyrimidinone ring but does not have the indole moiety or sulfanyl linkage.
2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-methoxy-1H-pyrimidin-4-one: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of 2-{[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl}-6-hydroxy-1H-pyrimidin-4-one lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both indole and pyrimidinone moieties, along with the sulfanyl linkage, allows for versatile interactions and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]sulfanyl-4-hydroxy-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-9-10(2)19(12-6-4-3-5-11(9)12)15(22)8-23-16-17-13(20)7-14(21)18-16/h3-7H,8H2,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUFDMRYOYZWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC(=CC(=O)N3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyridine-4-carbohydrazide](/img/structure/B5613850.png)
![1-(4-fluorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]cyclopropanecarboxamide hydrochloride](/img/structure/B5613854.png)
![(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5613860.png)
![1-[(1-methylpiperidin-3-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5613867.png)



![N-phenyl-5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyridinamine hydrochloride](/img/structure/B5613894.png)
![2-naphthalen-1-yl-N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]acetamide](/img/structure/B5613897.png)
![5'-methyl-7'-propyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5613904.png)
![(4-{[5-(ethylthio)-2-thienyl]carbonyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5613908.png)

